molecular formula C27H24N2O2 B2816087 (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate CAS No. 111157-50-7

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate

Cat. No.: B2816087
CAS No.: 111157-50-7
M. Wt: 408.501
InChI Key: VWIZYQXKZWPEES-VHEBQXMUSA-N
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Description

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate is an organic compound with the molecular formula C25H22N2O2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The trityl group (triphenylmethyl) attached to the imidazole ring provides steric hindrance, which can influence the compound’s reactivity and stability.

Scientific Research Applications

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its imidazole core.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Safety and Hazards

The safety data sheet for a related compound, “1-(1-Trityl-1H-iMidazol-4-yl)-ethanol”, suggests that it should be kept away from heat, sparks, open flames, and hot surfaces. It should not be sprayed on an open flame or other ignition source. It should be stored away from clothing and combustible materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Trityl Group: The trityl group is introduced via a tritylation reaction, where triphenylmethyl chloride reacts with the imidazole derivative in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the imidazole derivative with ethyl acrylate under basic conditions to form this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted imidazole derivatives

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, influencing their activity. The trityl group provides steric hindrance, which can affect the binding affinity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Trityl-1H-imidazol-4-yl)propan-1-amine
  • Methyl 3-(1-trityl-1H-imidazol-4-yl)propanoate
  • 3-(1-Trityl-1H-imidazol-4-yl)acrylic acid

Uniqueness

(E)-Ethyl 3-(1-trityl-1H-imidazol-4-yl)acrylate is unique due to its specific ester functional group, which can undergo hydrolysis to form the corresponding acid or alcohol. The presence of the trityl group also distinguishes it from other imidazole derivatives, providing unique steric and electronic properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl (E)-3-(1-tritylimidazol-4-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O2/c1-2-31-26(30)19-18-25-20-29(21-28-25)27(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-21H,2H2,1H3/b19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIZYQXKZWPEES-VHEBQXMUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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